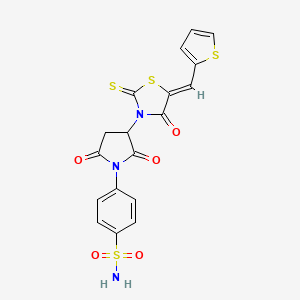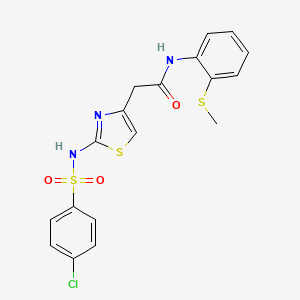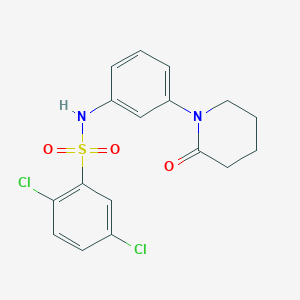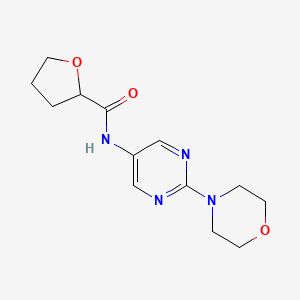
N~2~-(2-morpholino-5-pyrimidinyl)tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N~2~-(2-morpholino-5-pyrimidinyl)tetrahydro-2-furancarboxamide” is a complex organic compound that contains several functional groups including a morpholino group, a pyrimidine ring, and a tetrahydrofuran ring . The morpholino group is a common feature in many biologically active compounds . The pyrimidine ring is a basic structure in many important biomolecules, such as nucleotides . The tetrahydrofuran ring is a common motif in many natural products and pharmaceuticals.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The morpholino group, the pyrimidine ring, and the tetrahydrofuran ring could all potentially participate in various chemical reactions .Scientific Research Applications
Radioprotection Effects
Research by Hasan et al. (1983) explored the radioprotection properties of a newly synthesized compound, S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, which is structurally related to the compound . The study found that this compound could prevent radiation-induced changes in the thyroid and testes, as well as avert alterations in DNA, RNA, and protein biosynthetic processes in the brain and metabolites in urine resulting from radiation exposure. This suggests potential applications in protecting against radiobiological damage (Hasan, Ss, Chaturvedi, Pk, & P. Sn, 1983).
Metabolomics in Diabetes
Another study by Ju-Sheng Zheng et al. (2016) focused on serum metabolomics profiles in response to n-3 fatty acids in Chinese patients with type 2 diabetes. The study identified significant metabolites, including furan fatty acid metabolite CMPF, as a strong biomarker of fish oil intake. Although not directly related to N2-(2-morpholino-5-pyrimidinyl)tetrahydro-2-furancarboxamide, this research into metabolomics and the impact of specific dietary supplements on disease biomarkers highlights the broader context in which similar compounds can be studied for their effects on metabolic diseases (Ju-Sheng Zheng et al., 2016).
Clinical Pharmacokinetics
The study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) presents a detailed pharmacokinetic profile of a compound with potential for insomnia treatment. Although different in target and therapeutic application, the detailed pharmacokinetic analysis provides an example of how similar compounds could be studied to understand their metabolism, distribution, and elimination, which are critical factors in drug development (Renzulli, C., Nash, M., Wright, M., et al., 2011).
properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-12(11-2-1-5-20-11)16-10-8-14-13(15-9-10)17-3-6-19-7-4-17/h8-9,11H,1-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWUOQAVPHWRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(isoxazol-5-yl)methanone](/img/structure/B2652239.png)
![2,6-difluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2652240.png)
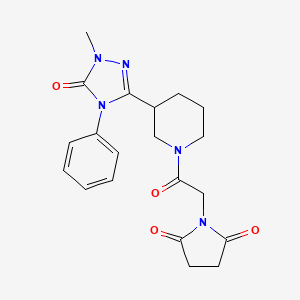

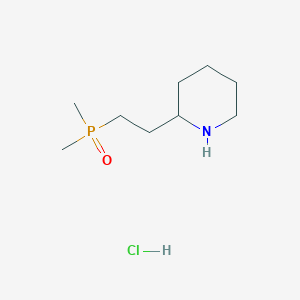
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)
![4-[(3-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2652252.png)

![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)
